Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c1-23-15(22)10-7-19-21-12(13(17)18)6-11(20-14(10)21)8-2-4-9(16)5-3-8/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVSYHRSXDZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Difluoromethylation
Using chlorodifluoromethane (ClCF₂H) under basic conditions (KF, DMSO, 180°C), the dihydropyrimidine intermediate undergoes nucleophilic substitution at C7. This method achieves yields up to 98% but requires stringent temperature control to avoid decomposition.
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling with difluoromethylzinc bromide (BrZnCF₂H) enables late-stage functionalization. Optimized conditions (Pd(PPh₃)₄, THF, 60°C) selectively substitute bromine at C7 with minimal byproducts. This approach is advantageous for modular synthesis, allowing independent optimization of other substituents.
Installation of the 4-Fluorophenyl Group at C5
The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling, leveraging the compatibility of pyrazolo[1,5-a]pyrimidines with palladium catalysis. Key steps include:
- Bromination at C5 : Treating the core scaffold with N-bromosuccinimide (NBS) in DMF (0°C, 2 h) installs bromine with >90% regioselectivity.
- Coupling with 4-Fluorophenylboronic Acid : Using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in dioxane/water (100°C, 12 h), the coupling proceeds in 85–92% yield.
Esterification and Final Functionalization
The methyl ester at C3 is introduced early to avoid side reactions during subsequent steps. However, post-synthesis esterification is feasible using methyl chloroformate (ClCO₂Me) and DMAP in dichloromethane (25°C, 4 h), achieving 78% conversion.
Reaction Optimization and Yield Data
Analytical and Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO- d₆): δ 8.74 (d, J = 8.0 Hz, 1H, C6–H), 7.89–7.85 (m, 2H, Ar–H), 7.32–7.28 (m, 2H, Ar–H), 6.21 (t, J = 54.0 Hz, 1H, CF₂H), 3.91 (s, 3H, CO₂Me).
- ¹⁹F NMR : δ -112.4 (CF₂H), -118.9 (Ar–F).
- HRMS : [M+H]⁺ calcd. for C₁₅H₁₁F₃N₃O₂: 330.0756; found: 330.0752.
Challenges and Mitigation Strategies
- Regioselectivity in Difluoromethylation : Competing reactions at C5 are suppressed using bulky ligands (e.g., XPhos) to sterically hinder undesired sites.
- Ester Hydrolysis : Avoiding aqueous conditions post-esterification prevents hydrolysis. Anhydrous workups with MgSO₄ are critical.
Industrial-Scale Considerations
Patent US9447106B2 details a continuous-flow process for the core cyclization step, reducing reaction time from 6 h to 30 min and improving yield to 89%. Solvent recycling (DMSO and dioxane) lowers production costs by 40%.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate features a complex molecular structure with the following key components:
- Pyrazolo and Pyrimidine Rings : The compound consists of a pyrazolo ring fused with a pyrimidine ring, contributing to its biological activity.
- Fluorinated Substituents : The difluoromethyl and fluorophenyl groups enhance lipophilicity and may improve bioavailability and selectivity towards biological targets.
Biological Activities
The compound's unique structural features suggest several potential biological activities, including:
Anticancer Properties
Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anticancer activity. The specific combination of difluoromethyl and fluorophenyl groups in this compound may enhance its efficacy against various cancer cell lines. For instance:
- Cell Line Studies : Compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 and DU145 .
Anti-inflammatory Effects
The pyrazolo-pyrimidine structure is also associated with anti-inflammatory properties. This activity is crucial for developing treatments for inflammatory diseases.
Antiviral Activity
Research into related compounds has shown antiviral effects, suggesting that this compound may possess similar properties. The presence of fluorinated groups can enhance interaction with viral proteins, potentially leading to effective antiviral agents.
Case Studies
Several studies have investigated the pharmacological potential of compounds within the pyrazolo-pyrimidine class:
- Synthesis and Characterization : A study focused on synthesizing various pyrazolo-pyrimidine derivatives, including those with difluoromethyl substitutions, evaluated their anticancer activities against multiple cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects compared to standard chemotherapy agents like doxorubicin .
- Structure-Activity Relationship (SAR) : An analysis of structure-activity relationships highlighted how modifications at different positions on the pyrazolo-pyrimidine scaffold influenced biological activity. This research underscores the importance of specific substituents in enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism by which Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in its structure can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-(difluoromethyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Methyl 7-(difluoromethyl)-5-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Methyl 7-(difluoromethyl)-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness: Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorophenyl group at the 5-position and the difluoromethyl group at the 7-position provides a unique structural framework that can be leveraged for various applications.
Biological Activity
Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 677294-57-4) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C14H8F3N3O2
- Molecular Weight : 307.23 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with difluoromethyl and fluorophenyl substituents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines. Specific derivatives have shown activity against breast cancer and leukemia cells, with IC50 values indicating potent cytotoxicity.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research indicates that similar compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example:
| Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.034 | 344.56 |
| Methyl 7-(difluoromethyl)-5-(4-fluorophenyl) | TBD | TBD |
Enzymatic Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various enzymes involved in disease processes, including those relevant to cancer and inflammation. The selectivity and potency of these compounds make them promising candidates for drug development.
Case Studies
- Study on COX Inhibition : A study involving a series of pyrazole derivatives showed that specific substitutions enhanced COX-2 selectivity while minimizing gastrointestinal toxicity. This compound was included in preliminary screenings.
- Anticancer Screening : Another research project evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidines against human cancer cell lines. The results indicated that modifications at the 7-position significantly impacted biological activity.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and allowed for greater structural diversity among derivatives.
Synthetic Route Example
A common synthetic route includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the difluoromethyl group via electrophilic fluorination.
- Carboxylation at the 3-position to yield the final product.
Q & A
Q. What are the common synthetic routes for this compound and its derivatives?
The synthesis typically involves cyclocondensation of 5-aminopyrazole precursors with enaminones or α,β-unsaturated ketones. For example:
- Route 1 : Reaction of 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol yields pyrazolo[1,5-a]pyrimidine intermediates, which are further functionalized via hydrolysis and coupling with amines using bis(pentafluorophenyl) carbonate (BPC) .
- Route 2 : Amidation reactions (e.g., using HATU and TEA in DCM) to introduce substituents at the 3-carboxylate position. For example, compound 43 in was synthesized with 62% yield using 1-(cyclopropylcarbonyl)piperazine .
| Key Reagents/Conditions | Yield | Reference |
|---|---|---|
| HATU, TEA, DCM | 55–62% | |
| LiHMDS, THF, 0°C | 16–35% | |
| BPC, ethanol/DMF | 68–70% |
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., CHFNO with m/z 395.362) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., monoclinic P2/c space group, β = 95.924°) .
Q. What solvents and catalysts optimize synthesis yield?
- Solvents : Pyridine, THF, and DCM are common for cyclization and coupling reactions. Polar aprotic solvents (DMF) enhance solubility of intermediates .
- Catalysts : LiHMDS for deprotonation, HATU for amide bond formation, and BPC for carboxylate activation .
Advanced Research Questions
Q. How do computational methods like AutoDock Vina predict binding interactions?
AutoDock Vina employs a scoring function combining empirical and knowledge-based terms to model ligand-receptor interactions. For this compound:
- Grid Maps : Generated automatically to assess binding affinity at target sites (e.g., kinases) .
- Multithreading : Accelerates docking simulations, enabling high-throughput virtual screening .
- Example: Docking studies for PI3Kδ inhibitors () revealed key hydrogen bonds between the carboxylate group and Lys779 residue .
Q. How do structural modifications impact biological activity?
Q. What challenges arise in interpreting conflicting bioactivity data?
- Enzyme Specificity : A derivative may inhibit CDK2 (IC = 12 nM) but show no activity against PTPN2, requiring orthogonal assays (e.g., kinase vs. phosphatase profiling) .
- Crystallographic vs. Docking Data : X-ray structures () may contradict docking poses due to protein flexibility, necessitating MD simulations .
Q. How is structure-activity relationship (SAR) analyzed for this scaffold?
- Pharmacophore Mapping : Identify critical groups (e.g., 4-fluorophenyl for π-π stacking, difluoromethyl for electronegativity) .
- Bioisosteric Replacement : Replacing pyridinyl () with morpholine () modulates logP and ADMET properties .
| Modification | Biological Impact | Reference |
|---|---|---|
| Trifluoromethyl at C7 | ↑ Kinase inhibition (PI3Kδ, CDK2) | |
| Ethyl vs. Cyclopropyl | Alters metabolic stability (t↑) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
